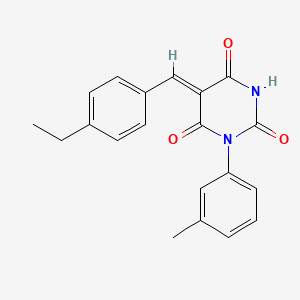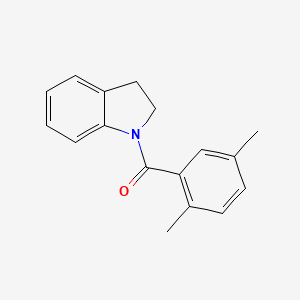
5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EMPT, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, and physiological effects.
作用机制
The mechanism of action of EMPT is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. EMPT has been shown to scavenge ROS, which are known to play a role in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, EMPT has been found to modulate the activity of various enzymes and transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
EMPT has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. This compound has been shown to reduce oxidative stress and inflammation in various cell types, including endothelial cells, macrophages, and neuronal cells. Additionally, EMPT has been found to have a protective effect on the cardiovascular system, as it can reduce blood pressure and improve endothelial function. Furthermore, this compound has been shown to have a neuroprotective effect, as it can improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
EMPT has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations associated with the use of EMPT in lab experiments. For example, this compound is highly reactive and can easily oxidize in the presence of air and light, which can affect its stability and purity. Additionally, EMPT can exhibit cytotoxicity at high concentrations, which can limit its use in certain cell-based assays.
未来方向
There are several future directions for research on EMPT. One potential area of research is the development of novel therapeutic agents based on the antioxidant and anti-inflammatory properties of this compound. Additionally, further studies are needed to elucidate the mechanism of action of EMPT and its potential applications in the treatment of various diseases. Furthermore, the use of EMPT as a precursor for the synthesis of organic materials and nanomaterials is an area of research that holds great promise for the development of new materials with unique properties and applications.
合成方法
EMPT can be synthesized through a multi-step process that involves the reaction of 3-methylbenzaldehyde and ethyl acetoacetate in the presence of a base to form 5-(4-ethylbenzylidene)-3-methyl-2,4-dihydropyrimidine-2,4-dione. This intermediate product is then oxidized using a suitable oxidizing agent to form the final product, 5-(4-ethylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
EMPT has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents. EMPT has also been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, this compound has been found to have potential applications in the field of material science, as it can be used as a precursor for the synthesis of various organic materials.
属性
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-14-7-9-15(10-8-14)12-17-18(23)21-20(25)22(19(17)24)16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3,(H,21,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZRFCTEQGAMV-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)


![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)